![molecular formula C10H13N3O2S B6600708 tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate CAS No. 1056983-22-2](/img/structure/B6600708.png)
tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate (TBC) is an organic compound that has been widely studied for its potential applications in medicinal and scientific research. TBC is a powerful inhibitor of cyclooxygenase (COX)-2, an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. It has been used in numerous studies to investigate the role of COX-2 in inflammation and other biological processes. TBC has also been used in the synthesis of various compounds, including drugs, and in the development of new materials.
Aplicaciones Científicas De Investigación
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has been used in numerous scientific research studies. It has been used to investigate the role of COX-2 in inflammation and other biological processes. It has also been used to study the effects of drugs on cyclooxygenase activity and to investigate the role of COX-2 in cancer cell growth. Additionally, tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has been used in the synthesis of various compounds, including drugs, and in the development of new materials.
Mecanismo De Acción
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate works by inhibiting the activity of cyclooxygenase (COX)-2, an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. It binds to the active site of the enzyme, blocking its activity and preventing the formation of prostaglandins. This inhibition of COX-2 activity leads to a decrease in inflammation and other related symptoms.
Biochemical and Physiological Effects
tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has been shown to have anti-inflammatory properties. It has been used in numerous studies to investigate the role of COX-2 in inflammation and other biological processes. Additionally, tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has been used to study the effects of drugs on cyclooxygenase activity and to investigate the role of COX-2 in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate has several advantages for use in laboratory experiments. It is a potent inhibitor of COX-2, making it useful for studying the role of the enzyme in inflammation and other biological processes. Additionally, it is relatively easy to synthesize, making it a convenient and cost-effective choice for laboratory experiments. However, tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate is not suitable for use in clinical trials as it has not been approved for use in humans.
Direcciones Futuras
There are numerous potential future directions for research involving tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate. These include further investigation of the role of COX-2 in inflammation and other biological processes, as well as the development of new compounds and materials based on the compound. Additionally, research could be conducted into the potential therapeutic benefits of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate and its use in clinical trials. Finally, research could be conducted into the potential toxic effects of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate and its use in laboratory experiments.
Métodos De Síntesis
Tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate can be synthesized through a variety of methods. One method involves the reaction of tert-butyl isocyanate with 1-chloro-2-methyl-1,3-thiazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction results in the formation of tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate.
Propiedades
IUPAC Name |
tert-butyl N-imidazo[2,1-b][1,3]thiazol-6-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)12-7-6-13-4-5-16-8(13)11-7/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRCZDUHDIVYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=CSC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

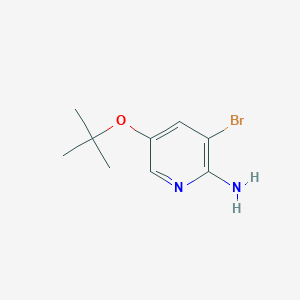
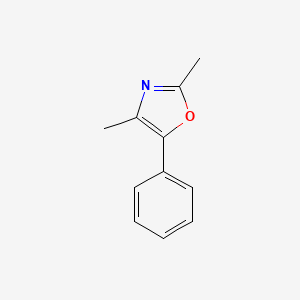
![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)
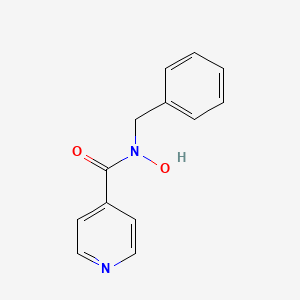
![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B6600680.png)

![2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B6600694.png)
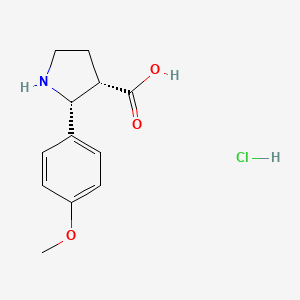
![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
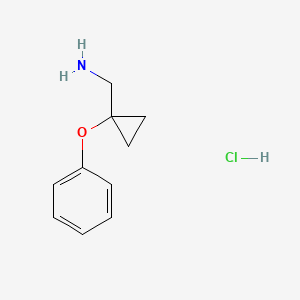
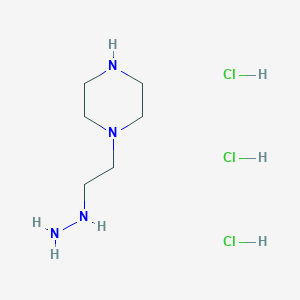
![benzyl N-[3-(difluoromethoxy)propyl]carbamate](/img/structure/B6600729.png)